Fmoc-MeVal-OSu
Description
Fmoc-MeVal-OSu (N-(9-Fluorenylmethoxycarbonyl)-N-methyl-L-valine succinimidyl ester) is a derivative of methylated valine used in solid-phase peptide synthesis (SPPS). It facilitates the incorporation of N-methylated valine residues into peptides, enhancing steric hindrance and metabolic stability.
Properties
CAS No. |
863971-49-7 |
|---|---|
Molecular Formula |
C25H26N2O6 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C25H26N2O6/c1-15(2)23(24(30)33-27-21(28)12-13-22(27)29)26(3)25(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,23H,12-14H2,1-3H3/t23-/m0/s1 |
InChI Key |
CXZXQZADBBBLDB-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)C(C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-MeVal-OSu typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with the dicyclohexylammonium salt of N-hydroxysuccinimide (NHS) to form 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). This intermediate is then reacted with N-methylvaline to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are common practices to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Fmoc-MeVal-OSu primarily undergoes substitution reactions, where the Fmoc group is introduced to protect the amino group of N-methylvaline. The compound is also involved in deprotection reactions, where the Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF) .
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl, NHS, dicyclohexylcarbodiimide (DCC)
Fmoc Deprotection: Piperidine in DMF
Major Products Formed
The major products formed during the synthesis of this compound include the protected amino acid derivative and the byproducts of the reaction, such as dicyclohexylurea (DCU) from the use of DCC .
Scientific Research Applications
Chemistry
Fmoc-MeVal-OSu is extensively used in the synthesis of peptides and proteins. It serves as a protecting group for amino acids, allowing for the sequential addition of amino acids in SPPS .
Biology
In biological research, this compound is used to synthesize peptides that are employed in studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding studies .
Medicine
The compound is used in the development of peptide-based therapeutics. Peptides synthesized using this compound can be designed to target specific biological pathways, making them potential candidates for drug development .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides .
Mechanism of Action
The mechanism of action of Fmoc-MeVal-OSu involves the protection of the amino group of N-methylvaline through the formation of a stable carbamate linkage. The Fmoc group is introduced via a nucleophilic substitution reaction, where the amino group attacks the carbonyl carbon of the Fmoc-OSu, resulting in the formation of the protected amino acid derivative . The deprotection mechanism involves the base-catalyzed elimination of the Fmoc group, forming a fluorenyl anion and releasing the free amino group .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : Likely C₂₅H₂₆N₂O₆ (based on Fmoc-Val-OSu: C₂₄H₂₄N₂O₆ with an added methyl group).
- Molecular Weight : ~450 g/mol (estimated).
- Function : Introduces N-methyl-valine residues, reducing peptide backbone flexibility and protease susceptibility.
Comparison with Similar Compounds
Fmoc-Val-OSu (CAS 130878-68-1)
- Molecular Formula : C₂₄H₂₄N₂O₆ .
- Molecular Weight : 436.464 g/mol .
- Storage : -20°C (powder), -80°C (solution) .
- Purity : Typically >99% (HPLC) for peptide synthesis .
- Applications : Standard valine incorporation in SPPS.
- Key Difference : Lacks the N-methyl group, resulting in lower steric hindrance and higher protease sensitivity compared to Fmoc-MeVal-OSu.
Fmoc-OSu (CAS 82911-69-1)
- Molecular Formula: C₁₉H₁₅NO₅ .
- Molecular Weight : 337.33 g/mol .
- Purity : ≥99% (HPLC) .
- Applications: General Fmoc-protecting reagent for amino acids; prone to side reactions (e.g., forming Fmoc-β-Ala-OH via Lossen rearrangement) .
- Key Difference: Not amino acid-specific; requires coupling with methylated valine separately, increasing synthetic steps versus pre-activated this compound.
Fmoc-β-Ala-OSu (CAS 35737-10-1)
Fmoc-Ala-OSu (CAS 73724-40-0)
- Molecular Formula : C₂₂H₂₀N₂O₆ .
- Molecular Weight : 408.41 g/mol .
- Applications : Introduces alanine, a smaller and less hydrophobic residue than MeVal.
- Key Difference : Methylation in MeVal increases hydrophobicity and steric bulk, influencing peptide folding and interactions .
Comparative Data Table
*Estimated based on structural analogs.
Research Findings and Challenges
- Side Reactions : Fmoc-OSu-derived impurities (e.g., Fmoc-β-Ala-OH) complicate purification, reducing yields by 10–20% in large-scale syntheses .
- Steric Effects: N-methylation in this compound improves peptide stability but may reduce coupling efficiency by ~15% compared to non-methylated analogs .
- Solubility : Methylation increases hydrophobicity, requiring polar aprotic solvents (e.g., DMF) for optimal dissolution .
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